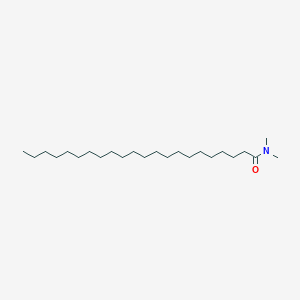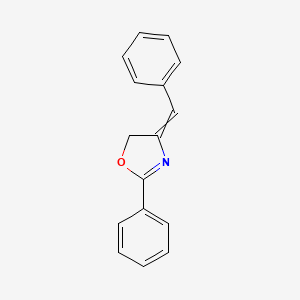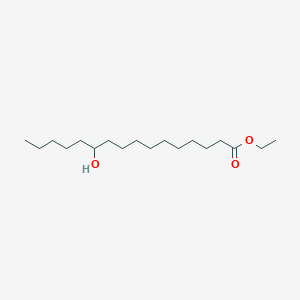
cis-Bis(cyclohexylbutylammine)dichloroplatinum (II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) is a platinum-based compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two cyclohexylbutylammine ligands and two chloride ions coordinated to a central platinum atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) typically involves the reaction of platinum (II) chloride with cyclohexylbutylammine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or acetone. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or phosphines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal.
Coordination Reactions: The compound can form coordination complexes with other molecules or ions.
Common Reagents and Conditions
Common reagents used in reactions with cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) include water, ammonia, phosphines, and various organic ligands. The reactions are typically carried out in solvents such as ethanol, acetone, or water, under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) depend on the specific reagents and conditions used. For example, substitution reactions with ammonia can yield ammine complexes, while coordination reactions with phosphines can produce phosphine complexes.
Applications De Recherche Scientifique
cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Studied for its interactions with biological molecules such as proteins and DNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to bind to DNA and inhibit cell division.
Industry: Utilized in the production of high-performance materials and as a precursor for other platinum-based compounds.
Mécanisme D'action
The mechanism of action of cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) involves its interaction with biological molecules, particularly DNA. The compound binds to the DNA strands, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death. The molecular targets include the nitrogen atoms of the purine bases in DNA, and the pathways involved are related to the inhibition of DNA synthesis and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-Diamminedichloroplatinum (II) (Cisplatin): A widely used anticancer drug with a similar mechanism of action.
cis-Dichlorobis(benzonitrile)platinum (II): Another platinum-based compound with similar coordination chemistry.
cis-Dichlorobis(dimethyl sulfoxide)platinum (II): Known for its use in various catalytic applications.
Uniqueness
cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The cyclohexylbutylammine ligands provide steric hindrance and hydrophobic interactions that can influence the compound’s reactivity and binding affinity to biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
75862-17-8 |
|---|---|
Formule moléculaire |
C20H42Cl2N2Pt |
Poids moléculaire |
576.5 g/mol |
Nom IUPAC |
4-cyclohexylbutan-1-amine;platinum(2+);dichloride |
InChI |
InChI=1S/2C10H21N.2ClH.Pt/c2*11-9-5-4-8-10-6-2-1-3-7-10;;;/h2*10H,1-9,11H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
GJJDNUSMEBSLRP-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)CCCCN.C1CCC(CC1)CCCCN.[Cl-].[Cl-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
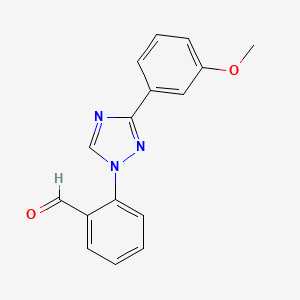
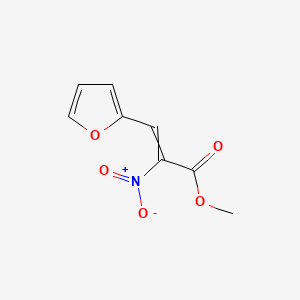
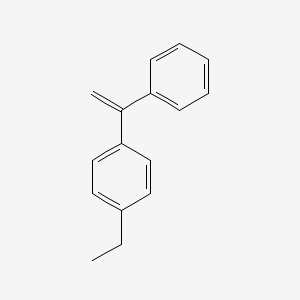
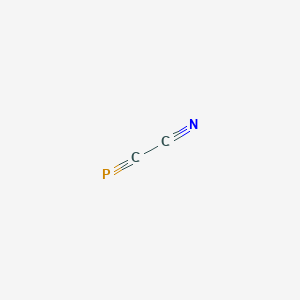
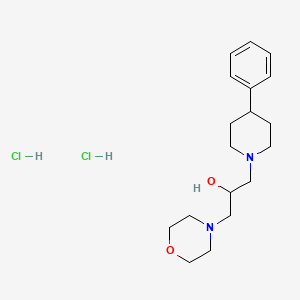
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
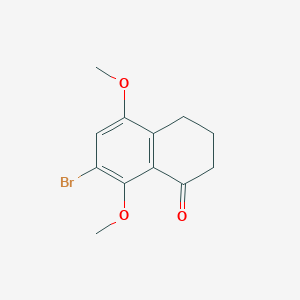
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)
